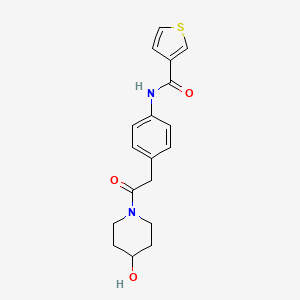

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide

Description

N-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide is a synthetic small molecule characterized by a thiophene-3-carboxamide core linked to a phenyl group substituted with a 4-hydroxypiperidinyl-oxoethyl side chain. The hydroxypiperidine moiety may enhance solubility and hydrogen-bonding interactions compared to non-polar substituents, while the thiophene-carboxamide scaffold is common in bioactive molecules .

Properties

IUPAC Name |

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-16-5-8-20(9-6-16)17(22)11-13-1-3-15(4-2-13)19-18(23)14-7-10-24-12-14/h1-4,7,10,12,16,21H,5-6,8-9,11H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHVZJNKCGKKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the 4-hydroxypiperidine intermediate. This can be achieved through the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride.

Attachment of the Phenyl Group: The next step involves the alkylation of the piperidine intermediate with a phenyl group. This can be done using a phenyl halide in the presence of a base like potassium carbonate.

Formation of the Thiophene Carboxamide: The final step involves the coupling of the phenylpiperidine intermediate with thiophene-3-carboxylic acid. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form a ketone.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the phenyl ring.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, which can be categorized as follows:

| Activity | Description |

|---|---|

| Anticancer Effects | Inhibits proliferation in various cancer cell lines. |

| Bradykinin Antagonism | Acts as an antagonist to bradykinin receptors, potentially reducing inflammation. |

| Antioxidant Activity | Exhibits properties that reduce oxidative stress in cellular models. |

Case Studies

-

Anticancer Effects

- A study demonstrated that similar compounds with piperidine moieties significantly inhibited cell proliferation in cancer lines. The IC50 values for related compounds against human umbilical vein endothelial cells (HUVECs) and MCF-7 breast cancer cells were reported at 5.34 µM and 21.37 µM, respectively, indicating potential comparable effects for N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide .

- Bradykinin Antagonism

Research Findings

Recent research highlights the significance of piperidine derivatives in drug development due to their versatile pharmacological profiles. For instance, studies have shown that piperidine-based compounds are prevalent in over twenty classes of pharmaceuticals . The structural diversity of these compounds allows for tailored interactions with various biological targets.

Mechanism of Action

The mechanism of action of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The piperidine ring could mimic natural substrates or inhibitors, while the thiophene ring could enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Carboxamide Derivatives

Several analogs share the thiophene-carboxamide core but differ in substituents and pharmacological profiles:

Key Insights :

- The 4-hydroxypiperidine group in the target compound likely improves aqueous solubility compared to cyclopropylamino () or sulfonamide () substituents, critical for blood-brain barrier penetration in CNS targets.

- The oxoethyl linker may confer flexibility for optimal receptor binding, similar to the coumarin-linked Compound 17 .

Piperidine- and Thiazolidinone-Containing Analogs

Piperidine and thiazolidinone moieties are prevalent in GPCR-targeting molecules:

Key Insights :

- Unlike the thiazolidinone core in , the thiophene-carboxamide scaffold may offer greater metabolic stability .

Metabolic and Toxicity Profiles

highlights metabolic pathways for benzoic acid derivatives, suggesting that the target compound’s hydroxypiperidine may undergo hepatic oxidation to ketone metabolites, similar to 5-CA-2-HM-MCBX . However, the absence of sulfonamide or trifluoroacetamido groups (cf. ) could reduce nephrotoxicity risks .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis may parallel ’s methods, using carbodiimide-based coupling for the carboxamide bond .

- Activity Prediction: The hydroxypiperidine group’s polarity aligns with improved CNS bioavailability compared to ’s cyclopropylamino analogs.

- Contradictions : While ’s DY131 (hydroxybenzoyl hydrazine) shows estrogen receptor binding, the target compound’s bulkier substituents may limit similar off-target effects .

Biological Activity

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiophene ring, a hydroxypiperidine moiety, and an amide functional group. Its molecular formula is , with a molecular weight of 338.4 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]thiophene-3-carboxamide |

| Molecular Formula | C20H22N2O3 |

| Molecular Weight | 338.4 g/mol |

| CAS Number | 1235108-56-1 |

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide exhibits several mechanisms of action:

Bradykinin Antagonism: The compound acts as a bradykinin antagonist, which may have implications for treating conditions related to inflammation and pain signaling. Bradykinin plays a crucial role in various physiological processes, including vasodilation and the sensation of pain.

Antiviral Activity: Recent studies have indicated that the compound possesses antiviral properties, particularly against Enterovirus 71 (EV71), responsible for hand, foot, and mouth disease. It has demonstrated effective inhibition of viral replication with IC50 values ranging from 5.7 to 12 μM, indicating its potential as an antiviral agent with lower cytotoxicity compared to existing treatments.

3. Structure-Activity Relationships (SAR)

The effectiveness of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide can be attributed to specific structural features:

| Structural Feature | Importance |

|---|---|

| Hydroxypiperidine moiety | Essential for binding affinity and biological activity |

| Amide bond | Critical for maintaining stability and activity |

| Thiophene ring | Influences lipophilicity and receptor interactions |

Modifications to these components can significantly impact the compound's potency and selectivity against specific biological targets.

4. Case Studies

Case Study 1: Antiviral Mechanisms

A study examined the antiviral mechanisms of similar benzamide derivatives, revealing that these compounds can bind to viral capsids, inhibiting their ability to infect host cells. This interaction suggests a promising pathway for developing new antiviral therapies.

Case Study 2: In Vivo Efficacy

In vivo studies involving related benzamide derivatives have shown promising results in reducing inflammation and pain in animal models. These findings support further exploration into the clinical applications of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide as a dual-action agent for managing pain and viral infections.

5. Conclusion

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide exhibits significant biological activity as both a bradykinin antagonist and an antiviral agent against EV71. Its unique structural features contribute to its efficacy, making it a candidate for further pharmacological exploration. Continued research into its SAR will enhance understanding of its mechanisms and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide, and how are intermediates characterized?

- Answer : Synthesis typically involves coupling reactions (e.g., amide bond formation) and functional group modifications. For example, similar compounds are synthesized via condensation of thiophene-3-carboxylic acid derivatives with aminophenyl intermediates in polar aprotic solvents like N,N-dimethylformamide (DMF) . Key intermediates are characterized using 1H/13C NMR (to confirm regiochemistry), LRMS/HRMS (for molecular weight validation), and IR spectroscopy (to track carbonyl or amide bond formation) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing 4-hydroxypiperidinyl protons from aromatic thiophene signals) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., confirming the presence of a hydroxypiperidine moiety via exact mass) .

- HPLC-Purity Analysis : Ensures >95% purity, critical for biological assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s tau aggregation inhibition?

- Answer :

- Bioassay Design : Use Thioflavin T fluorescence assays to quantify inhibition of tau fibril formation (e.g., 4R tau + heparin model) .

- Structural Modifications : Vary substituents on the thiophene ring or hydroxypiperidine moiety to assess potency. For example, replacing the 4-hydroxypiperidine with other cyclic amines could alter binding affinity .

- Data Analysis : Compare IC50 values across analogs using dose-response curves and statistical models (e.g., ANOVA for significance testing) .

Q. What experimental strategies resolve contradictions in bioactivity data between in vitro and cellular models?

- Answer :

- Cross-Validation : Replicate assays in parallel (e.g., filter trap assays for tau fibril quantification vs. cell-based viability assays) .

- Solubility/Permeability Testing : Address discrepancies caused by poor compound solubility using DLS (dynamic light scattering) or Caco-2 cell permeability assays .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in cellular models .

Q. How can pharmacokinetic (PK) and toxicity profiles be evaluated preclinically?

- Answer :

- In Vitro ADME : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .

- In Vivo PK Studies : Measure plasma half-life (t1/2) and bioavailability in rodent models via LC-MS/MS quantification .

- Toxicity Screening : Conduct Ames tests (mutagenicity) and hERG assays (cardiotoxicity risk) .

Methodological Notes

- Contradiction Mitigation : When bioactivity data conflicts, prioritize orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

- Advanced SAR : Employ molecular docking to predict interactions with tau protein’s MT-binding domain, guided by X-ray/NMR structures of analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.